molecular formula C23H19FN2O2 B3005789 N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide CAS No. 955717-28-9

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide

Cat. No.: B3005789
CAS No.: 955717-28-9
M. Wt: 374.415
InChI Key: PALXLRUUOHOGAK-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoyl group, a tetrahydroisoquinoline moiety, and a fluorobenzamide group. Its molecular formula is C22H20FN2O2, and it has a molecular weight of 364.4 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This step involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.

    Introduction of the Benzoyl Group: The tetrahydroisoquinoline core is then subjected to Friedel-Crafts acylation to introduce the benzoyl group.

    Attachment of the Fluorobenzamide Group: Finally, the compound undergoes amidation with 3-fluorobenzoic acid to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: The fluorine atom in the fluorobenzamide group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Benzyl-substituted derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
  • N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-ethylthiophene-2-sulfonamide
  • N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-3-methylbenzene-1-sulfonamide

Uniqueness

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide is unique due to the presence of the fluorobenzamide group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O2/c24-20-8-4-7-18(13-20)22(27)25-21-10-9-16-11-12-26(15-19(16)14-21)23(28)17-5-2-1-3-6-17/h1-10,13-14H,11-12,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALXLRUUOHOGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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